[(1R)-1-(4-Chlorophenyl)ethyl]methylamine
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Overview
Description
[(1R)-1-(4-Chlorophenyl)ethyl]methylamine
is a chemical compound with the linear formula C9H12ClN
. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The compound can be synthesized by electrophilic cyanation of commercially available(R)-4-chloro-α-methylbenzylamine
with cyanogen bromide in diethyl ether . The reaction yields a yellow oil . Molecular Structure Analysis
The molecular structure of[(1R)-1-(4-Chlorophenyl)ethyl]methylamine
is represented by the SMILES string ClC1=CC=C(C(C)NC)C=C1.Cl
. Chemical Reactions Analysis
Amines, such as[(1R)-1-(4-Chlorophenyl)ethyl]methylamine
, are known to act as nucleophiles . They can undergo nucleophilic addition/elimination reactions with acyl chlorides . Physical And Chemical Properties Analysis
[(1R)-1-(4-Chlorophenyl)ethyl]methylamine
is a solid compound . Its molecular weight is 169.65
.
Scientific Research Applications
- The synthesis and characterization of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, a chiral cyanamide, highlight its potential as an advanced intermediate in asymmetric synthesis . Researchers can explore its use in creating enantiomerically pure compounds.
- The cyanamide moiety appears in several biologically active molecules. For instance:
- Cyanamides serve as valuable building blocks for nitrogen-rich compounds (e.g., amidines, guanidines, ureas). Researchers can explore [(1R)-1-(4-Chlorophenyl)ethyl]methylamine in constructing such molecules .
- While not directly studied for this compound, related derivatives (e.g., ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazines) have shown anti-allergic effects in vivo . Investigating its potential in allergic conditions could be worthwhile.
Asymmetric Synthesis Intermediate
Biologically Active Molecules
Organic Synthesis Building Block
Anti-Allergic Activities
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCGUAPWQKOPA-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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